2-Bromo-6-chloro-4-methylbenzonitrile
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Overview
Description
2-Bromo-6-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be summarized as follows:
Bromination: 4-Methylbenzonitrile is reacted with bromine under controlled conditions to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-6-chloro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-methylbenzonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylbenzonitrile: Similar structure but lacks the bromine atom.
4-Methylbenzonitrile: Lacks both bromine and chlorine atoms
Uniqueness
2-Bromo-6-chloro-4-methylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C8H5BrClN |
---|---|
Molecular Weight |
230.49 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |
InChI Key |
HZIYYMOYABJDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)Cl |
Origin of Product |
United States |
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